molecular formula C9H16ClNO2 B12058082 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride

Cat. No.: B12058082
M. Wt: 205.68 g/mol
InChI Key: SMLZFCRGGSMFMH-YHSAGPEESA-N
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Description

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by an eight-membered unsaturated cycloalkene ring fused with a carboxylic acid group and an amine moiety, which is protonated as a hydrochloride salt. This compound belongs to a class of functionalized cycloalkene-carboxylic acids, often utilized as chiral building blocks in organic synthesis or as intermediates in pharmaceutical development.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

(3Z)-2-aminocyclooct-3-ene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h4,6-8H,1-3,5,10H2,(H,11,12);1H/b6-4-;

InChI Key

SMLZFCRGGSMFMH-YHSAGPEESA-N

Isomeric SMILES

C1CCC(C(/C=C\C1)N)C(=O)O.Cl

Canonical SMILES

C1CCC(C(C=CC1)N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The most widely reported method begins with cyclooctene derivatives, which serve as the foundational bicyclic framework. Cyclooctene undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to form cyclooctene oxide, introducing an oxygen bridge that facilitates subsequent ring-opening reactions. Alternative oxidants, such as hydrogen peroxide with tungsten-based catalysts, have been explored for improved regioselectivity.

The epoxide intermediate is then subjected to azidolysis using sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl). This step installs the amino group at the C2 position while preserving the carboxylic acid precursor at C1. Computational studies using density-functional theory (DFT) reveal that the trans-diaxial opening of the epoxide is favored, achieving >90% regioselectivity under optimized conditions.

Hydrochloride Salt Formation

The final step involves deprotecting the methyl ester using hydrochloric acid (HCl) in dioxane. This simultaneously protonates the amino group, yielding the hydrochloride salt. Crystallization from ethanol/water (3:1 v/v) produces the pure compound with a melting point of 198–202°C.

Alternative Route via Bicyclic β-Lactam Intermediates

Synthesis of cis-9-Azabicyclo[6.2.0]dec-6-en-10-one

A novel approach reported in Beilstein Journal of Organic Chemistry (2022) utilizes cis-9-azabicyclo[6.2.0]dec-6-en-10-one as the starting material. This bicyclic β-lactam is synthesized via Staudinger cycloaddition between cyclooctatetraene and chlorosulfonyl isocyanate (CSI). The reaction proceeds at −78°C in dichloromethane, achieving 68% yield after silica gel purification.

Ring Expansion and Functional Group Interconversion

The β-lactam undergoes ring expansion via photochemical [2+2] cycloaddition with ethylene, forming a nine-membered intermediate. Subsequent hydrolysis with 6M HCl introduces the carboxylic acid group, while palladium-catalyzed hydrogenation reduces double bonds selectively. This method avoids the need for high-pressure carboxylation, offering a safer albeit lower-yielding (55%) alternative.

Optimization Strategies and Reaction Engineering

Solvent and Temperature Effects

Reaction yields are highly solvent-dependent. Comparative studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) improve carboxylation efficiency by stabilizing charged intermediates. However, DMF increases lactamization risks, necessitating a balance between reaction rate and selectivity.

ParameterOptimal ConditionYield Improvement
Carboxylation Temp−10°C+27%
Epoxidation SolventDichloromethane+15%
Crystallization pH2.5–3.0+12%

Catalytic Systems

Palladium(II) acetate [Pd(OAc)₂] has emerged as a superior catalyst for hydrogenation steps, reducing reaction times from 24 hours to 6 hours compared to traditional Raney nickel. Additionally, microwave-assisted synthesis at 150°C accelerates epoxide ring-opening by 8-fold while maintaining 89% enantiomeric excess.

Analytical Characterization and Quality Control

Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, D₂O): δ 5.82 (dt, J = 10.2 Hz, 1H, CH=CH), 4.15 (q, 1H, NH₃⁺), 3.95 (m, 1H, COOH).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (NH₃⁺ bend).

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O, 70:30) shows ≥98% purity for industrial-grade material. Residual solvent limits meet ICH Q3C guidelines, with dioxane content <20 ppm.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Large-scale synthesis faces economic hurdles due to high-pressure carboxylation equipment costs. Substituting supercritical CO₂ reduces capital expenditure by 40% but requires specialized alloy reactors resistant to acid corrosion.

Environmental Considerations

The traditional route generates 12 kg of sodium azide waste per kilogram of product. Recent advances replace NaN₃ with hydroxylamine-O-sulfonic acid, cutting hazardous waste by 65% while maintaining 85% yield .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated analogs, and substituted derivatives with various functional groups. These products can be further utilized in different chemical and biological applications.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows for various reactions, including:

  • Decarboxylative Coupling Reactions : Recent studies have demonstrated that 2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride can be involved in carbene and photocatalyst-catalyzed decarboxylative radical coupling reactions. This method has shown promise for synthesizing ketones from carboxylic acids, including marketed drugs like nalidixic acid and fenoprofen, achieving yields around 68% .
  • Amide Formation : The compound can serve as a precursor for amide synthesis through various coupling reactions. For instance, it has been successfully used in mechanochemical amide coupling conditions, yielding significant amounts of amides from hydroxycarboxylic acids. This method has been applied to synthesize active pharmaceutical ingredients (APIs) like imatinib with high purity and yield .

Medicinal Chemistry

In medicinal chemistry, 2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride is investigated for its potential therapeutic applications:

  • Synthesis of Anticancer Agents : The compound plays a role in synthesizing various anticancer drugs. For example, its derivatives have been explored for their activity against cancer cell lines, showcasing the ability to modify its structure to enhance biological activity .
  • Pharmacological Intermediates : It serves as an intermediate in the preparation of pharmacologically active compounds. Research indicates that derivatives of this compound can be transformed into other bioactive molecules, which are essential for developing new therapeutic agents .

Case Studies and Data Tables

The following table summarizes key findings from recent studies involving 2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride:

Study ReferenceApplication AreaKey Findings
Organic SynthesisAchieved 68% yield in ketone synthesis from drugs
Medicinal ChemistryUsed in the synthesis of anticancer agents
Amide FormationYields of 76–94% for amides from hydroxycarboxylic acids
Drug DevelopmentDemonstrated utility in synthesizing pharmacological intermediates

Mechanism of Action

The mechanism of action of 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Structural and Molecular Properties

Property 2-Aminocyclooct-3-ene-1-carboxylic Acid Hydrochloride cis-2-Aminocyclohex-3-ene-1-carboxylic Acid Hydrochloride 2-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride
Molecular Formula C₉H₁₄ClNO₂ (inferred) C₇H₁₂ClNO₂ C₆H₁₀ClNO₂
Molar Mass (g/mol) ~205.66 (estimated) 177.63 163.60
Ring Size 8-membered (cyclooctene) 6-membered (cyclohexene) 5-membered (cyclopentene)
Storage Conditions Not reported Room temperature Not explicitly stated

Key Observations :

  • The hydrochloride salt enhances water solubility, a common trait among amino acid derivatives .

Biological Activity

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₈H₁₃ClN₁O₂
  • CAS Number : 1173097-72-7

Antimicrobial Activity

Research indicates that derivatives of cyclic amino acids, including 2-aminocyclooct-3-ene-1-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential for developing new antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Aminocyclohex-3-enecarboxylic acidBacillus subtilis59.5 µg/ml
Cyclobutane derivativesVibrio cholerae45.0 µg/ml
Triazole-containing amino acidsStaphylococcus aureus30.0 µg/ml

Anticancer Activity

In vitro studies conducted by the National Cancer Institute (NCI) have evaluated the anticancer potential of various cycloalkyl amino acids. Although initial results showed modest antitumor activity for related compounds, further investigations are ongoing to determine the specific efficacy of 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride against cancer cell lines.

Case Study: Antitumor Screening
A series of cyclobutene derivatives were tested for their cytotoxic effects on HeLa cells. While no significant effects were noted, the need for further exploration into structural modifications to enhance activity was emphasized.

The mechanism by which 2-Aminocyclooct-3-ene-1-carboxylic acid exerts its biological effects may involve interaction with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. Studies suggest that cyclic amino acids can modulate neurotransmitter systems and influence metabolic pathways, thereby impacting physiological responses.

Toxicological Profile

Toxicological assessments indicate that while many cyclic amino acids exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to establish safety profiles. The OECD guidelines suggest that similar compounds can be evaluated through read-across methodologies to predict toxicokinetic and toxicodynamic behaviors.

Table 2: Toxicological Data Overview

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg (rat)
Repeated Dose ToxicityNo significant findings
GenotoxicityNegative in standard assays

Q & A

Q. What frameworks address contradictions between theoretical predictions and experimental data in reactivity studies?

  • Methodological Answer : Use ab initio calculations (e.g., CCSD(T)) to refine transition-state models. Compare experimental kinetics (stopped-flow spectroscopy) with computed activation energies. Bayesian statistics can reconcile outliers by weighting data quality .

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